molecular formula C28H24ClNO4 B2499931 2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2287260-63-1

2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No. B2499931
CAS RN: 2287260-63-1
M. Wt: 473.95
InChI Key: NWUFZOXIKVZSBO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a bicyclo[1.1.1]pentanyl group, which is a highly strained bicyclic structure consisting of two fused cyclopropane rings . It also contains a 4-chlorophenyl group, a fluoren-9-ylmethoxycarbonylamino group, and an acetic acid group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bicyclo[1.1.1]pentanyl group and the attachment of the various functional groups. A possible method for the synthesis of the bicyclo[1.1.1]pentanyl group could involve a palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the various functional groups. The bicyclo[1.1.1]pentanyl group would introduce a significant amount of strain into the molecule, which could have interesting effects on its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the strain in the bicyclo[1.1.1]pentanyl group, as well as the electronic properties of the other functional groups. The bicyclo[1.1.1]pentanyl group could potentially undergo ring-opening reactions with nucleophiles, radicals, and electrophiles .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications of this compound could be quite broad, given the versatility of the functional groups it contains. It could potentially be used in the synthesis of other complex organic molecules, or in ‘strain release’ chemistry .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClNO4/c29-18-11-9-17(10-12-18)27-14-28(15-27,16-27)24(25(31)32)30-26(33)34-13-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUFZOXIKVZSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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